molecular formula C11H13NO2 B3419463 Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- CAS No. 143619-74-3

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)-

Cat. No.: B3419463
CAS No.: 143619-74-3
M. Wt: 191.23 g/mol
InChI Key: NFFPUQUHEGRCPB-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- is an organic compound with the molecular formula C11H13NO2 It is a derivative of cyclopentanecarboxylic acid, where a pyridine ring is attached to the cyclopentane ring

Preparation Methods

The synthesis of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where halogenation or alkylation can occur.

    Hydrolysis: The ester form of this compound can be hydrolyzed to yield the carboxylic acid.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- can be compared with other similar compounds such as:

    Cyclopentanecarboxylic acid: The parent compound without the pyridine ring.

    Pyridine derivatives: Compounds with similar pyridine structures but different substituents.

    Cyclopentane derivatives: Compounds with modifications on the cyclopentane ring.

The uniqueness of Cyclopentanecarboxylic acid, 1-(3-pyridinyl)- lies in its combined structure of a cyclopentane ring and a pyridine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-pyridin-3-ylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFPUQUHEGRCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268628
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143619-74-3
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143619-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridinyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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